molecular formula C5H8ClF2NO2 B2371286 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride CAS No. 1423033-66-2

1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2371286
CAS No.: 1423033-66-2
M. Wt: 187.57
InChI Key: HRHLPQLJXDERSV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride can be compared with similar compounds such as:

    1-Aminocyclopropanecarboxylic Acid: This compound shares a similar cyclobutane structure but lacks the fluorine atoms.

    3,3-Difluorocyclobutanecarboxylic Acid: This compound has the difluorocyclobutane structure but lacks the amino group.

The presence of both the amino group and the difluorocyclobutane structure in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

1-amino-3,3-difluorocyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-4(8,2-5)3(9)10;/h1-2,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHLPQLJXDERSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-66-2
Record name 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride
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